2,2,2-Trifluoro-N-isopropylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

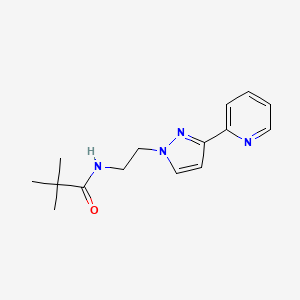

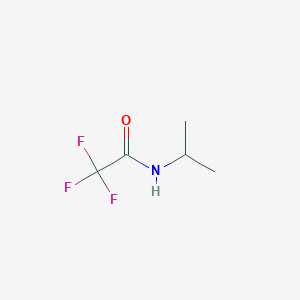

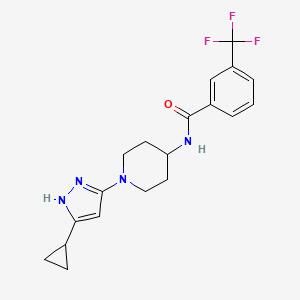

2,2,2-Trifluoro-N-isopropylacetamide is an organic compound with the molecular formula C5H8F3NO . It is a solid at room temperature .

Molecular Structure Analysis

The InChI code for 2,2,2-Trifluoro-N-isopropylacetamide is 1S/C5H8F3NO/c1-3(2)9-4(10)5(6,7)8/h3H,1-2H3,(H,9,10) . This indicates that the molecule consists of a trifluoroacetamide group attached to an isopropyl group.Physical And Chemical Properties Analysis

2,2,2-Trifluoro-N-isopropylacetamide is a solid at room temperature . It has a molecular weight of 155.12 .Applications De Recherche Scientifique

Kinetic Resolution and Enantioselective Acylation Xu et al. (2009) explored the kinetic resolution of 2,2,2-trifluoro-1-aryl ethanol using (R)-benzotetramisole as a catalyst, revealing the method's applicability in preparing enantiomerically pure 2,2,2-trifluoro-1-aryl ethanol or its ester derivatives (Qing Xu, Hui Zhou, X. Geng, & Peiran Chen, 2009).

Oxidative Addition and Iodoamidation Reactions Shainyan et al. (2015) studied the reactions of trifluoroacetamide with alkenes and dienes in an oxidative system, leading to the formation of various 2,2,2-trifluoro-N-(2-iodo-1-R-ethyl)acetamides and other related compounds (B. Shainyan, M. Y. Moskalik, V. V. Astakhova, I. Sterkhova, & I. Ushakov, 2015).

Room Temperature Ionic Liquids and Electrochemical Properties Matsumoto et al. (2005) reported on room temperature ionic liquids (RTILs) based on asymmetric amide anions, including 2,2,2-trifluoro-N-(trifluoromethylsulfonyl)acetamide, and their potential as lithium battery electrolytes (H. Matsumoto, H. Sakaebe, & K. Tatsumi, 2005).

Rapid Synthesis of Trifluoromethyl-substituted Molecules Mykhailiuk (2020) reviewed the use of 2,2,2-Trifluorodiazoethane, a related compound to trifluoroacetamide, highlighting its role in synthesizing various trifluoromethyl-substituted organic molecules in both academic and industrial research (Pavel K. Mykhailiuk, 2020).

Ionic Liquids with Fluorosulfonyl Derivative Anions Gouveia et al. (2017) compared several ionic liquids containing anions based on fluorosulfonyl derivatives, including 2,2,2-trifluoro-N-(trifluoromethylsulfonyl)acetamide, and measured their physical properties, contributing to a broader understanding of such ionic liquids (Andreia S. L. Gouveia, C. Bernardes, L. C. Tomé, E. I. Lozinskaya, Y. Vygodskii, A. Shaplov, J. Lopes, & I. Marrucho, 2017).

Trifluoromethyl Tags in 19F NMR Studies of Proteins Ye et al. (2015) evaluated the chemical shift dispersion of various trifluoromethyl probes, including 2,2,2-trifluoro-N-(2-(2-nitrovinyl)phenyl)acetamide, under varying conditions, contributing to the study of protein conformations via 19F NMR (Libin Ye, S. T. Larda, Yi Feng Frank Li, A. Manglik, & R. Prosser, 2015).

Synthesis of Functionalized Stable Ketenimines Anary‐Abbasinejad et al. (2009) performed a three-component reaction involving 2,2,2-trifluoro-N-aryl-acetamides, leading to the synthesis of highly functionalized ketenimines, indicating the compound's utility in complex organic syntheses (M. Anary‐Abbasinejad, Mohammad H. Moslemine, & H. Anaraki‐Ardakani, 2009).

Photoredox Catalysis in Organic Synthesis Koike and Akita (2016) discussed the use of photoredox catalysis for fluoromethylation of carbon-carbon multiple bonds, where 2,2,2-trifluoro-N-(2-(4-[2,2,2-trifluoro-acetylamino)-phenyl]-buta-1,3-diynyl)-phenyl)-acetamide is a key intermediate in the synthesis of organofluorine compounds (T. Koike & M. Akita, 2016).

Safety And Hazards

Propriétés

IUPAC Name |

2,2,2-trifluoro-N-propan-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3NO/c1-3(2)9-4(10)5(6,7)8/h3H,1-2H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZIGCYLZIFYNLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-Trifluoro-N-isopropylacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 3-(2-chlorophenyl)-3-{[(8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}propanoate](/img/structure/B2685200.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B2685201.png)

![2-[4-(4-Methoxyphenyl)piperazino]-1-phenyl-1-ethanone oxime](/img/structure/B2685202.png)

![7-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2685203.png)

![ethyl 3-carbamoyl-2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2685211.png)

![2-(2,5-Dioxopyrrolidin-1-yl)-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]acetamide](/img/structure/B2685212.png)

![2-[(3-Pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetic acid](/img/structure/B2685213.png)